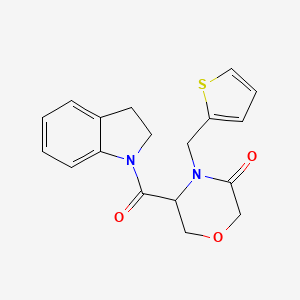
5-(Indoline-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(Indoline-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Indoline-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one (CAS Number: 1421445-60-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining indoline and morpholine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O3S with a molecular weight of 342.4 g/mol. The compound consists of an indoline carbonyl group linked to a thiophenylmethyl substituent on a morpholinone framework.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1421445-60-4 |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various derivatives of indoline and morpholine, including this compound. In particular, research indicates that compounds with this structural motif exhibit significant cytotoxicity against cancer cell lines, including osteosarcoma and human embryonic kidney cells.
In a study published in PubMed, it was found that among the tested compounds, those containing indoline derivatives generally showed higher cytotoxic effects compared to morpholine derivatives. The specific IC50 values for these compounds varied, with some derivatives exhibiting effective cytotoxic activity at concentrations around 74 μM .
The mechanisms underlying the cytotoxic effects of this compound involve several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.
- Inhibition of Cell Migration : It also inhibits the migration of cancer cells, which is crucial for metastasis.
- Calcium Homeostasis Disruption : Analysis of mitochondrial calcium levels suggests that calcium-dependent mechanisms may play a role in the cell death induced by this compound .
Study on Osteosarcoma Cells
A detailed investigation into the effects of various indoline derivatives, including this compound, demonstrated that these compounds significantly reduced cell viability in osteosarcoma cells. The study utilized assays to measure cytotoxicity and apoptosis markers, confirming the effectiveness of these compounds in cancer therapy .
Comparative Analysis
A comparative analysis of similar compounds revealed that modifications in the indoline and morpholine structures could enhance biological activity. For instance, compounds with additional electron-withdrawing groups showed improved potency against cancer cells .
Eigenschaften
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17-12-23-11-16(20(17)10-14-5-3-9-24-14)18(22)19-8-7-13-4-1-2-6-15(13)19/h1-6,9,16H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCYWOOSSPSYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3COCC(=O)N3CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














